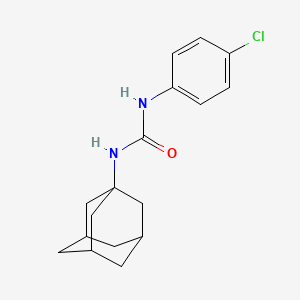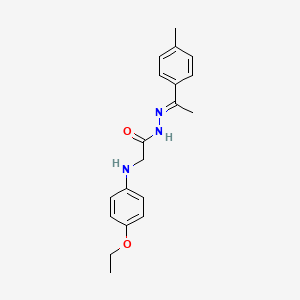
N'-(3-Methoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Methoxybenzylidene)acetohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol This compound is a derivative of acetohydrazide and features a methoxybenzylidene group attached to the nitrogen atom of the hydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(3-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 3-methoxybenzaldehyde and acetohydrazide. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions . The general reaction scheme is as follows:
3-Methoxybenzaldehyde+Acetohydrazide→N’-(3-Methoxybenzylidene)acetohydrazide
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.
Wirkmechanismus
The mechanism of action of N’-(3-Methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
N’-(3-Methoxybenzylidene)acetohydrazide can be compared with other similar compounds, such as:
- N’-(4-Methoxybenzylidene)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Conclusion
N’-(3-Methoxybenzylidene)acetohydrazide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions, and its potential as a therapeutic agent makes it a subject of ongoing research.
Eigenschaften
CAS-Nummer |
59670-24-5 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-4-3-5-10(6-9)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+ |
InChI-Schlüssel |
HZOPARCQLLTSFR-YRNVUSSQSA-N |
Isomerische SMILES |
CC(=O)N/N=C/C1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(=O)NN=CC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)

![5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11979315.png)


![N-(3-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11979329.png)


![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)

![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)
![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11979364.png)


